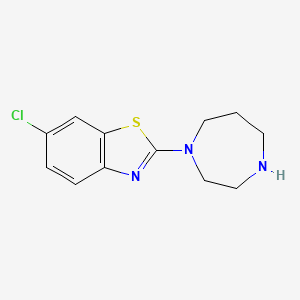

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

Vue d'ensemble

Description

Synthesis Analysis

The papers provided do not detail the synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole specifically. However, they do describe the synthesis of related compounds. For instance, the first paper discusses the synthesis of novel oxadiazole derivatives with potential agonistic effects on benzodiazepine receptors . The second paper outlines the synthesis of trichloro-benzoquinone derivatives through the reaction of amidines with tetrachloro-1,2-benzoquinone . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

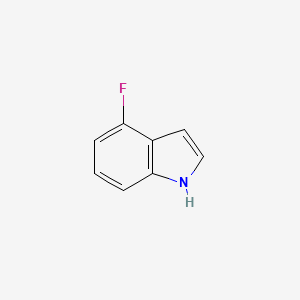

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is crucial for their interaction with the benzodiazepine receptors. The first paper indicates that the conformational analysis of the synthesized compounds shows a good match with known benzodiazepine pharmacophores . The third paper discusses the importance of substituents at specific positions on the imidazobenzodiazepin-6-ones structure, affecting the affinity for diazepam-sensitive and diazepam-insensitive receptors . These findings suggest that the molecular structure of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole would also be critical in determining its pharmacological profile.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole. However, they do discuss the reactivity of similar compounds. For example, the second paper describes the reaction of amidines with benzoquinone to form trichloro-benzoquinone derivatives . This suggests that the compound may also undergo reactions with electrophiles or nucleophiles at specific positions on the benzothiazole ring.

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole, they do provide insights into the properties of related compounds. The pharmacological evaluation in the first paper indicates that the introduction of different substituents can significantly affect the anticonvulsant activity of the compounds . The third paper's structure-activity relationship study shows that even small changes in the substituents can lead to significant differences in receptor affinity . These findings imply that the physical and chemical properties of the compound would be influenced by its specific substituents and molecular structure.

Applications De Recherche Scientifique

Pharmacological Properties

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole and its derivatives have been studied extensively for their pharmacological properties. One study explored the pharmacology of a related compound, 5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole, revealing its potential as a myotonolytic agent with unique properties compared to existing drugs like diazepam, baclofen, and dantrolene (Sayers, Bürki, & Eichenberger, 1980).

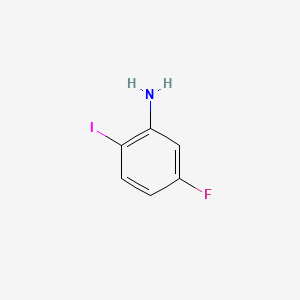

Antiparasitic Activity

Research has also demonstrated the antiparasitic potential of benzothiazole derivatives. For instance, 6-Nitro- and 6-amino-benzothiazoles with various position 2 substitutions showed notable antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, highlighting the significance of the chemical structure of the position 2 substitution-bearing group (Delmas et al., 2002).

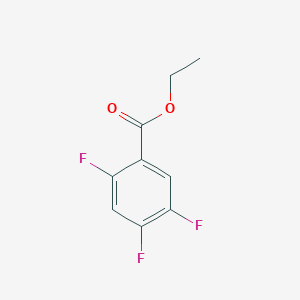

Metabolic Stability and Inhibitory Properties

In another study, a compound with a similar structure, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, demonstrated potent inhibitory effects on PI3Kα and mTOR in vitro and in vivo. This research focused on enhancing the metabolic stability of this compound by examining alternative heterocyclic analogues (Stec et al., 2011).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives has also been a subject of research. For instance, new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole exhibited notable in vitro antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010).

Synthesis and Biological Activities

Studies on the synthesis and biological activities of benzothiazole derivatives have revealed their range of pharmacological and biological activities, including anti-inflammatory and antibacterial properties. These studies often involve the preparation of various substituted benzothiazoles and testing their efficacy (Hunasnalkar, Gazi, Patil, & Surwase, 2010).

Antitubercular Activity

Moreover, research has been conducted on benzothiazole derivatives for their potential as anti-tubercular agents. One study synthesized and evaluated various benzothiazole derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains, demonstrating promising results (Naidu et al., 2016).

Propriétés

IUPAC Name |

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLJYDCBJULBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383805 | |

| Record name | 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

CAS RN |

348134-09-8 | |

| Record name | 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)